3,4,5-Triethoxybenzohydrazide

Description

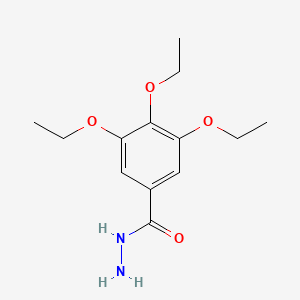

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-triethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-4-17-10-7-9(13(16)15-14)8-11(18-5-2)12(10)19-6-3/h7-8H,4-6,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJDYADVRMKUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365835 | |

| Record name | 3,4,5-triethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379254-36-1 | |

| Record name | 3,4,5-triethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,4,5-Triethoxybenzohydrazide from Gallic Acid

Introduction: Bridging Natural Scaffolds with Modern Medicinal Chemistry

Gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic acid abundantly found in the natural world in sources like gallnuts, tea leaves, and various fruits, serves as a privileged starting material in synthetic chemistry.[1][2] Its inherent antioxidant properties and established biological activities make it an attractive scaffold for the development of novel therapeutic agents.[1][3] This guide provides an in-depth, technically-grounded walkthrough for the multi-step synthesis of 3,4,5-Triethoxybenzohydrazide, a key intermediate for creating acylhydrazone derivatives and other pharmacologically relevant molecules.[1][4]

This document is structured for the practicing researcher and drug development professional. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify the selection of reagents and conditions, and provide self-validating protocols that ensure reproducibility. The synthetic pathway is logically segmented into three core transformations: Esterification , Etherification , and Hydrazinolysis .

Overall Synthetic Strategy

The transformation of gallic acid into this compound is a strategic three-step process designed to sequentially modify the molecule's functional groups.

-

Esterification: The carboxylic acid group is first converted to an ethyl ester. This is a critical protection step, preventing the acidic proton from interfering with the base-catalyzed etherification of the phenolic hydroxyls in the subsequent step.

-

Etherification: The three phenolic hydroxyl groups of the resulting ethyl gallate are converted to ethoxy groups. This step builds the core triethoxy-substituted benzene ring.

-

Hydrazinolysis: The ethyl ester is then converted into the target benzohydrazide via reaction with hydrazine hydrate. This introduces the hydrazide moiety, a versatile functional group for further derivatization.

The complete workflow is visualized below.

Caption: Overall synthetic workflow from Gallic Acid to the final product.

Part 1: Protection via Fischer-Speier Esterification

Objective: To synthesize Ethyl 3,4,5-Trihydroxybenzoate (Ethyl Gallate).

Causality and Mechanism: The direct esterification of a carboxylic acid with an alcohol, known as Fischer-Speier esterification, is an acid-catalyzed equilibrium process.[3] The carboxylic acid group of gallic acid is protected as an ethyl ester to prevent its deprotonation under the basic conditions required for the subsequent Williamson ether synthesis. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by ethanol.[3] Using a large excess of ethanol serves a dual purpose: it acts as one of the reactants and as the reaction solvent, driving the equilibrium towards the formation of the ester product in accordance with Le Châtelier's principle.[5]

Experimental Protocol: Synthesis of Ethyl Gallate

-

Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add gallic acid (10.0 g, 0.0588 mol).

-

Reagent Addition: Add absolute ethanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3 mL) with continuous stirring.

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90°C) and maintain this temperature for 8-10 hours.[6] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture slowly into 300 mL of cold deionized water with vigorous stirring. A precipitate will form.

-

Isolation & Purification: Collect the crude ethyl gallate by vacuum filtration and wash the solid thoroughly with cold water to remove any residual acid and unreacted gallic acid.

-

Recrystallization: Recrystallize the crude product from an ethanol/water mixture to yield pure ethyl gallate as a white crystalline solid.[7] Dry the product in a vacuum oven.

Data Summary: Esterification

| Parameter | Details | Source(s) |

| Starting Material | Gallic Acid | |

| Reagents | Absolute Ethanol, Concentrated Sulfuric Acid | [3][6] |

| Solvent | Absolute Ethanol | [5] |

| Temperature | 85-90 °C (Reflux) | [6] |

| Reaction Time | 8-12 hours | [3][6] |

| Typical Yield | 90-98% | [6] |

| Product | Ethyl 3,4,5-trihydroxybenzoate (Ethyl Gallate) | [8] |

Part 2: Core Modification via Williamson Ether Synthesis

Objective: To synthesize Ethyl 3,4,5-Triethoxybenzoate.

Causality and Mechanism: The Williamson ether synthesis is a robust method for forming ethers. The mechanism involves the deprotonation of the three phenolic hydroxyl groups of ethyl gallate by a suitable base, typically a carbonate like potassium carbonate (K₂CO₃), to form highly nucleophilic phenoxide ions. These phenoxides then undergo a nucleophilic substitution (Sɴ2) reaction with an ethylating agent, such as diethyl sulfate or an ethyl halide (e.g., ethyl iodide). Acetone is a common solvent for this reaction as it is polar enough to dissolve the reactants but aprotic, thus not interfering with the nucleophiles.[9] The use of dimethyl sulfate with K₂CO₃ in acetone is a well-established method for the analogous methylation of gallic acid derivatives.[9][10] This protocol is adapted for ethylation.

Experimental Protocol: Synthesis of Ethyl 3,4,5-Triethoxybenzoate

-

Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, suspend ethyl gallate (10.0 g, 0.050 mol) and anhydrous potassium carbonate (27.6 g, 0.200 mol) in acetone (200 mL).

-

Reagent Addition: While stirring vigorously, add diethyl sulfate (27.0 mL, 0.210 mol) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and byproducts) and wash them with a small amount of acetone.

-

Isolation: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator to yield a crude oil or solid.

-

Purification: Dissolve the residue in ethyl acetate (150 mL) and wash successively with 5% aqueous sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by water (2 x 50 mL), and finally brine (50 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude Ethyl 3,4,5-Triethoxybenzoate. The product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Data Summary: Etherification

| Parameter | Details | Source(s) |

| Starting Material | Ethyl Gallate | |

| Reagents | Diethyl Sulfate, Anhydrous Potassium Carbonate | [9][10] |

| Solvent | Acetone | [9] |

| Temperature | ~56 °C (Reflux) | [11] |

| Reaction Time | 12-18 hours | [11] |

| Typical Yield | >80% | [9] |

| Product | Ethyl 3,4,5-Triethoxybenzoate | [12] |

Part 3: Final Transformation via Hydrazinolysis

Objective: To synthesize the target molecule, this compound.

Causality and Mechanism: The conversion of an ester to a hydrazide is a classic nucleophilic acyl substitution reaction.[13] Hydrazine hydrate (H₂NNH₂·H₂O) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ethyl 3,4,5-triethoxybenzoate. This attack forms a tetrahedral intermediate which subsequently collapses, eliminating ethanol as a leaving group and forming the stable amide-like structure of the benzohydrazide.[14] The reaction is typically carried out in an alcoholic solvent like ethanol and driven to completion by heating under reflux.[4][15]

Experimental Protocol: Synthesis of this compound

-

Setup: Dissolve Ethyl 3,4,5-Triethoxybenzoate (10.0 g, 0.035 mol) in absolute ethanol (100 mL) in a 250 mL round-bottomed flask fitted with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: To this solution, add hydrazine hydrate (80% solution, 10 mL, ~0.16 mol) dropwise with stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain for 5-8 hours. The formation of a white precipitate often indicates product formation.[14] Monitor the reaction by TLC.

-

Isolation: After the reaction is complete, cool the flask in an ice bath to maximize precipitation.

-

Purification: Collect the white solid product by vacuum filtration. Wash the precipitate thoroughly with cold ethanol to remove any unreacted starting materials and excess hydrazine.

-

Drying: Dry the purified this compound in a vacuum oven to obtain the final product.

Data Summary: Hydrazinolysis

| Parameter | Details | Source(s) |

| Starting Material | Ethyl 3,4,5-Triethoxybenzoate | [12] |

| Reagents | Hydrazine Hydrate | [4][14] |

| Solvent | Absolute Ethanol | [4][15] |

| Temperature | ~78 °C (Reflux) | [11][14] |

| Reaction Time | 5-9 hours | [11][14] |

| Typical Yield | High (>90%) | [4] |

| Product | This compound | - |

Conclusion and Outlook

This guide details a reliable and efficient three-step synthesis of this compound from the readily available natural product, gallic acid. Each step—esterification for protection, etherification for core modification, and hydrazinolysis for functional group installation—is based on well-understood and robust chemical transformations. The final product, a key benzohydrazide intermediate, is a valuable building block for drug discovery, particularly in the synthesis of acylhydrazones which are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][4] The protocols and principles outlined herein provide a solid foundation for researchers to produce this versatile molecule for further investigation and application in medicinal chemistry.

References

- Kadirova, S., Yuldasheva, M., Komilov, K., & Rakhimov, R. (2024). SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES.

-

Pisoschi, A. M., Negulescu, G. P., & Pop, A. (2022). Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies. Molecules, 27(18), 5928. [Link]

-

Weetall, H. H. (1985). Enzymatic gallic acid esterification. Biotechnology and Bioengineering, 27(2), 124-127. [Link]

- Van der Kerk, G. J. M. (1952). Process for the preparation of gallic acid esters of alcohols having at least 7 carbon atoms. U.S. Patent No. 2,623,897. Washington, DC: U.S.

-

Lo, M., Sene, B., Pouye, A. F. F., van der Lee, A., Gassama, A., & Richeter, S. (2025). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 6), 497-500. [Link]

-

Tsai, C. W., Lin, Y. S., & Chen, Y. C. (2018). Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. Molecules, 23(10), 2469. [Link]

-

Ault, R. G., & Riemenschneider, R. W. (1947). Esterification reaction of gallic acid and alkyl alcohol (methanol, ethanol, propanol, or butanol) catalyzed by lipase to produce alkyl gallate. Journal of the American Chemical Society, 69(8), 2003-2005. [Link]

-

Wikipedia contributors. (2023, December 1). Ethyl gallate. In Wikipedia, The Free Encyclopedia. [Link]

-

Ault, R. G., & Riemenschneider, R. W. (1947). Preparation of esters of gallic acid with higher primary alcohols. Journal of the American Oil Chemists' Society, 24(7), 225-227. [Link]

-

Zhang, Z., & Li, J. (2010). Microwave-Assisted Esterification of Gallic Acid. Synthetic Communications, 40(14), 2098-2102. [Link]

-

Kadirova, S., Yuldasheva, M., Komilov, K., & Rakhimov, R. (2023). SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. CyberLeninka. [Link]

-

da Silva, E. F., de Souza, M. C. B. V., & de Almeida, M. V. (2009). Synthesis of 3,4,5-trimethoxybenzohydrazide and hydrazide derivatives. ResearchGate. [Link]

-

Grokipedia. (n.d.). Ethyl gallate. [Link]

-

Sharma, S., & Kanwar, S. S. (2015). Gallic acid-based alkyl esters synthesis in a water-free system by celite-bound lipase of Bacillus licheniformis SCD11501. Biotechnology and Bioengineering, 112(1), 69-77. [Link]

-

Lo, M., et al. (2025). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. ResearchGate. [Link]

-

Kumar, N., et al. (2014). Synthesis and Biological Evaluation of Gallic acid Peptide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 28(1), 136-141. [Link]

-

Raber, D. J., et al. (1979). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 59, 52. [Link]

-

da Silva, M. S., et al. (2015). Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives. Molecules, 20(8), 14833–14847. [Link]

-

Twinkle Chemi Lab Pvt. Ltd. (n.d.). Ethyl Gallate. [Link]

- Wang, Z. (2014). Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

-

El-Sayed, S. M., et al. (2021). Chemical structure of Gallic acid (3,4,5 -trihydroxybenzoic acid). ResearchGate. [Link]

- Li, J. (2014). Synthesis method of ethyl gallate.

-

Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. ResearchGate. [Link]

-

Ishii, H., et al. (1983). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Chemical & Pharmaceutical Bulletin, 31(9), 3024-3038. [Link]

-

Damdoom, W. K. (2020). Synthesis and Characterization of new Hydrazone derivatives containing heterocyclic moiety. ResearchGate. [Link]

-

Lo, M., et al. (2025). Synthesis and structure of (E)-3,4,5-trihy-droxy- N'-(3,4,5-tri-meth-oxy-benzyl-idene)benzohydrazide monohydrate. PubMed. [Link]

-

FooDB. (2010). Compound: Ethyl gallate (FDB012004). [Link]

-

Allen, C. F. H., & Bell, A. (1944). Carbazic acid, ethyl ester. Organic Syntheses, 24, 45. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231162, Ethyl 3,4,5-Trimethoxybenzoate. [Link]

-

Al-Soud, Y. A., et al. (2008). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 13(6), 1371–1379. [Link]

- Li, Y. (2007). Gallic acid acyl hydrazones derivative, its production method and uses.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 152345777, Ethyl 3,4,5-tris(ethoxymethoxy)benzoate. [Link]

-

Fun, H. K., et al. (2007). 3,4,5-Trimethoxybenzohydrazide hemihydrate. ResearchGate. [Link]

-

Cook, J. M., & Stickler, J. C. (1973). 4-phenyl-1,2,4-triazoline-3,5-dione. Organic Syntheses, 53, 123. [Link]

-

Ratajczak, T., et al. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 24(18), 3274. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

Sources

- 1. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ppublishing.org [ppublishing.org]

- 4. Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN104086416A - Synthesis method of ethyl gallate - Google Patents [patents.google.com]

- 7. cyberleninka.ru [cyberleninka.ru]

- 8. grokipedia.com [grokipedia.com]

- 9. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

- 12. Ethyl 3,4,5-Trimethoxybenzoate | C12H16O5 | CID 231162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN1951911A - Gallic acid acyl hydrazones derivative, its production method and uses - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-Triethoxybenzohydrazide

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of rational drug design. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the key physicochemical parameters of 3,4,5-Triethoxybenzohydrazide, a promising scaffold in medicinal chemistry. While direct experimental data for this specific derivative is limited in publicly accessible literature, this document will focus on the established methodologies for determining these critical properties, drawing parallels with its closely related analog, 3,4,5-Trimethoxybenzohydrazide, where data is available. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental foresight necessary to characterize this and similar novel chemical entities.

Molecular Structure and its Implications

The structure of this compound, with its substituted benzene ring and hydrazide moiety, suggests a molecule with significant potential for hydrogen bonding and a degree of lipophilicity conferred by the ethoxy groups. The interplay of these features is expected to influence its solubility, membrane permeability, and target-binding interactions.

Key Physicochemical Properties and Their Determination

A comprehensive physicochemical profile of this compound is crucial for its advancement as a potential therapeutic agent. The following sections detail the critical parameters and the robust experimental protocols for their determination.

Melting Point: A Primary Indicator of Purity and Stability

The melting point of a crystalline solid is a fundamental physical property that provides a preliminary indication of its purity. A sharp melting point range is characteristic of a pure compound, while impurities typically lead to a broader melting range at a lower temperature.

Table 1: Physicochemical Property Summary (Predicted and Analog Data)

| Property | This compound (Predicted/Not Available) | 3,4,5-Trimethoxybenzohydrazide (Experimental/Predicted) | Significance in Drug Development |

| Molecular Formula | C13H20N2O4 | C10H14N2O4[1][2] | Defines molecular weight and elemental composition. |

| Molecular Weight | 268.31 g/mol | 226.23 g/mol [1][2] | Influences diffusion and transport properties. |

| Melting Point (°C) | Not available | ~168-172 °C | Indicator of purity and lattice energy. |

| logP | Not available | Predicted: 1.1 - 1.5 | Governs membrane permeability and solubility. |

| pKa | Not available | Not available | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |

| Aqueous Solubility | Not available | Predicted to be sparingly soluble | Impacts dissolution rate and bioavailability. |

The capillary method is a widely accepted and straightforward technique for determining the melting point of a solid organic compound.[3][4][5][6]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Melting Range Determination: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows for accurate temperature measurement at the point of phase transition. A rapid heating rate can lead to a falsely elevated and broad melting point range.

Solubility: A Critical Determinant of Bioavailability

The solubility of a drug substance in aqueous and relevant biological fluids is a critical factor influencing its absorption and bioavailability. The presence of both hydrogen bond donors and acceptors in this compound, along with its hydrocarbon content, suggests that its solubility will be pH-dependent and influenced by the solvent system.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the resulting solution is saturated.

-

Constant Temperature and Agitation: Guarantees that a true equilibrium is established.

-

HPLC Analysis: Provides a sensitive and specific method for quantifying the dissolved compound.

Lipophilicity (logP): A Key Factor in Membrane Permeability

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and an aqueous phase. It is a crucial parameter for predicting a drug's ability to cross biological membranes.

The shake-flask method is the traditional and most reliable technique for measuring logP.[7][8][9][10][11]

Methodology:

-

Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer) are shaken together to ensure mutual saturation before the experiment.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning of the compound between the two layers.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Causality Behind Experimental Choices:

-

n-Octanol: Serves as a surrogate for the lipid bilayer of cell membranes.

-

Vigorous Shaking: Maximizes the surface area between the two phases to facilitate rapid equilibration.

Ionization Constant (pKa): Predicting the Charge State at Physiological pH

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. The hydrazide moiety in this compound can be protonated, and its pKa will be a critical determinant of its solubility and interaction with biological targets.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[12][13][14][15]

Methodology:

-

Sample Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent if solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Causality Behind Experimental Choices:

-

Standardized Titrant: Ensures accurate determination of the amount of acid or base required to protonate or deprotonate the analyte.

-

Calibrated pH Electrode: Provides precise pH measurements, which are essential for accurate pKa determination.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound.[16][17][18][19][20]

-

¹H NMR: Will provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound is expected to show signals for the aromatic protons, the methylene and methyl protons of the ethoxy groups, and the protons of the hydrazide moiety.

-

¹³C NMR: Will reveal the number of chemically non-equivalent carbon atoms in the molecule. The spectrum will show distinct signals for the aromatic carbons, the carbons of the ethoxy groups, and the carbonyl carbon of the hydrazide.

Experimental Protocol: NMR Sample Preparation

-

Sample Dissolution: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Homogenization: The sample is gently mixed to ensure a homogeneous solution.

-

Analysis: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the carbonyl group, and the C-O stretching of the ethoxy groups.[21][22][23]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: A small amount of this compound is ground with dry potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Analysis: The KBr pellet is placed in the IR spectrometer, and the spectrum is recorded.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its molecular formula.[24][25][26][27][28]

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: The solution is infused into the ESI source of the mass spectrometer.

-

Ionization and Analysis: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion: A Roadmap for Comprehensive Characterization

While direct experimental data for this compound remains to be fully elucidated in the public domain, this guide provides a robust framework for its comprehensive physicochemical characterization. The detailed protocols and the underlying scientific principles outlined herein offer a clear roadmap for researchers to generate the critical data necessary to evaluate its potential as a drug candidate. By systematically applying these methodologies, the scientific community can build a complete and accurate profile of this and other novel benzohydrazide derivatives, thereby accelerating the journey from chemical entity to therapeutic reality.

References

- Avdeef, A. (2001). pH-metric logP and pKa. Current Topics in Medicinal Chemistry, 1(4), 277-351.

- Bouchard, G., Carrupt, P. A., Testa, B., Gobry, V., & Girault, H. H. (2001). Lipophilicity and solvation of peptides. Chemistry-A European Journal, 7(22), 4782-4789.

- Figueiredo, L. J. O., et al. (2021). Synthesis, characterization and biological evaluation of novel benzohydrazide derivatives. Journal of Molecular Structure, 1230, 129875.

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.

- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.

- Strobel, H. A., & Heineman, W. R. (1989).

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

- United States Pharmacopeia (USP).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

determination of melting points. (2021, September 19). [Link]

-

Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. (n.d.). [Link]

-

Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes - Oriental Journal of Chemistry. (n.d.). [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). [Link]

-

(PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis,. (2025, March 9). [Link]

-

Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PubMed Central. (n.d.). [Link]

-

(PDF) Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. (2025, August 7). [Link]

-

NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). [Link]

-

Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025, June 27). [Link]

-

Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - ResearchGate. (2025, August 7). [Link]

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI. (2024, July 30). [Link]

-

3,4,5-Trimethoxybenzohydrazide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). [Link]

-

Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M( - Der Pharma Chemica. (n.d.). [Link]

-

Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides | Semantic Scholar. (n.d.). [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). [Link]

-

Synthesis and structure of (E)-3,4,5-trihy-droxy- N'-(3,4,5-tri-meth-oxy-benzyl-idene)benzohydrazide monohydrate - PubMed. (2025, May 13). [Link]

-

8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.). [Link]

-

How to make an NMR sample. (n.d.). [Link]

-

FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs... - ResearchGate. (n.d.). [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). [Link]

-

Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil - AIP Publishing. (n.d.). [Link]

-

sample preparation — NMR Spectroscopy - Institut für Chemie - Humboldt-Universität zu Berlin. (n.d.). [Link]

-

3,4,5-Trimethoxybenzohydrazide | C10H14N2O4 | CID 76793 - PubChem. (n.d.). [Link]

-

3,4,5-Trimethoxybenzohydrazide (3291-03-0) - Chemchart. (n.d.). [Link]

-

3,4,5-Trimethoxybenzhydrazide - the NIST WebBook. (n.d.). [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). [Link]

-

3,4,5-Trihexyloxybenzoic acid hydrazide - Optional[13C NMR] - Chemical Shifts. (n.d.). [Link]

-

This compound | CAS#:379254-36-1 | Chemsrc. (2025, September 10). [Link]

-

13C-NMR. (n.d.). [Link]

-

interpreting C-13 NMR spectra - Chemguide. (n.d.). [Link]

-

FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1... - ResearchGate. (n.d.). [Link]

- CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google P

-

3,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 6858 - PubChem. (n.d.). [Link]

-

Measurement of pKa by Potentiometry - YouTube. (2021, August 17). [Link]

-

3,5-di-tert-Butyl-4-hydroxybenzaldehyde - the NIST WebBook. (n.d.). [Link]

Sources

- 1. 3,4,5-Trimethoxybenzohydrazide | C10H14N2O4 | CID 76793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4,5-Trimethoxybenzhydrazide [webbook.nist.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. semanticscholar.org [semanticscholar.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. organomation.com [organomation.com]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. ocw.mit.edu [ocw.mit.edu]

- 19. How to make an NMR sample [chem.ch.huji.ac.il]

- 20. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 21. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 22. semanticscholar.org [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. derpharmachemica.com [derpharmachemica.com]

- 25. researchgate.net [researchgate.net]

- 26. pubs.aip.org [pubs.aip.org]

- 27. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3,4,5-Triethoxybenzohydrazide: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Substituted Benzohydrazides in Medicinal Chemistry

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique chemical architecture, characterized by a phenyl ring linked to a hydrazide moiety (-CONHNH2), provides a versatile platform for structural modification to modulate pharmacokinetic and pharmacodynamic properties. Within this broad class of compounds, the 3,4,5-trisubstituted benzohydrazides have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. This guide focuses on a specific, yet promising, member of this family: 3,4,5-Triethoxybenzohydrazide. While its direct biological evaluation is not as extensively documented as its trimethoxy counterpart, the foundational knowledge of related compounds provides a strong impetus for its exploration as a novel candidate in drug discovery programs.

This technical guide will provide a comprehensive overview of this compound, commencing with its fundamental chemical and physical properties, followed by a detailed, step-by-step synthesis protocol. The subsequent sections will delve into the established and putative applications of this compound class in drug development, supported by mechanistic insights and experimental workflows. The objective is to equip researchers and drug development professionals with the critical knowledge required to effectively synthesize, characterize, and evaluate this compound and its derivatives for therapeutic potential.

Core Compound Identification and Properties

CAS Number: 379254-36-1[1]

Molecular Formula: C₁₃H₂₀N₂O₄

Molecular Weight: 268.31 g/mol

Physicochemical Data

A thorough understanding of the physicochemical properties of a compound is paramount for its application in a research and development setting. These parameters influence solubility, stability, and bioavailability, which are critical determinants of a drug candidate's success.

| Property | Value | Source |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Commercial Availability

For researchers seeking to procure this compound for initial screening and preliminary studies, several chemical suppliers list this compound in their catalogs. It is advisable to contact these vendors directly to confirm current stock, purity, and lead times.

Potential Suppliers:

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier. Researchers should conduct their own due diligence before procurement.

Synthesis of this compound: A Step-by-Step Protocol

While a specific, peer-reviewed synthesis for this compound is not extensively published, a reliable synthetic route can be extrapolated from the well-established procedures for its analogous compounds, particularly 3,4,5-trimethoxybenzohydrazide. The following protocol outlines a logical and experimentally sound approach.

The synthesis is a two-step process, starting from the commercially available 3,4,5-triethoxybenzoic acid. The first step involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

Step 1: Esterification of 3,4,5-Triethoxybenzoic Acid to Ethyl 3,4,5-Triethoxybenzoate

The conversion of the carboxylic acid to its corresponding ethyl ester is a crucial activation step. This is typically achieved by refluxing the acid in ethanol with a catalytic amount of strong acid.

Materials and Reagents:

-

3,4,5-Triethoxybenzoic Acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3,4,5-triethoxybenzoic acid (1 equivalent) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the volume of ethanol).

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 3,4,5-triethoxybenzoate.

-

The product can be further purified by column chromatography if necessary.

Step 2: Hydrazinolysis of Ethyl 3,4,5-Triethoxybenzoate to this compound

The final step involves the reaction of the ethyl ester with hydrazine hydrate to form the desired benzohydrazide.

Materials and Reagents:

-

Ethyl 3,4,5-Triethoxybenzoate

-

Hydrazine Hydrate (H₂NNH₂·H₂O)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve the ethyl 3,4,5-triethoxybenzoate (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting ester is consumed.[4]

-

After completion, allow the reaction mixture to cool. The product may precipitate out of the solution upon cooling.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.

Caption: Synthetic pathway for this compound.

Potential Applications in Drug Development: Insights from Analogous Compounds

While specific biological data for this compound is limited, the extensive research on its structural analogs, particularly 3,4,5-trimethoxybenzohydrazide, provides a strong rationale for investigating its therapeutic potential in several key areas. The 3,4,5-trialkoxy substitution pattern is a recurring motif in a variety of biologically active molecules.

Anticancer Activity

A significant body of evidence points to the potent anticancer activity of 3,4,5-trimethoxy-substituted compounds. These molecules often function as tubulin polymerization inhibitors, binding to the colchicine site and disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Derivatives of 3,4,5-trimethoxybenzohydrazide have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6][7][8][9] It is highly plausible that this compound shares this mechanism of action.

Caption: Putative mechanism of anticancer action for 3,4,5-trialkoxybenzohydrazides.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A foundational experiment to evaluate the anticancer potential of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Procedure:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with varying concentrations of the compound and include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity

The hydrazide moiety is a common feature in many antimicrobial agents. Derivatives of 3,4,5-trimethoxybenzohydrazide have been shown to possess antibacterial and antifungal properties. The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Given the structural similarity, this compound is a promising candidate for antimicrobial screening.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

This compound represents a molecule of significant interest for researchers in drug discovery and medicinal chemistry. While direct biological data is still emerging, the wealth of information on its structural analogs provides a strong foundation and a clear rationale for its investigation as a potential therapeutic agent. Its straightforward synthesis from commercially available starting materials makes it an accessible compound for initial screening and lead optimization studies.

Future research should focus on the comprehensive biological evaluation of this compound, including its in vitro and in vivo efficacy against a panel of cancer cell lines and microbial pathogens. Elucidating its precise mechanism of action and structure-activity relationships will be crucial for its further development. The insights provided in this technical guide are intended to catalyze and inform these future investigations, paving the way for the potential translation of this promising scaffold into novel therapeutics.

References

-

ResearchGate. (n.d.). Scheme 2. Synthesis of 3,4,5-trimethoxybenzohydrazide and hydrazide... Retrieved from [Link]

-

Angene International Limited. (n.d.). Angene International Limited (Page 561). ChemBuyersGuide.com, Inc. Retrieved from [Link]

-

ChemBridge Corporation. (n.d.). ChemBridge Corporation (Page 7). ChemBuyersGuide.com, Inc. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:379254-36-1. Retrieved from [Link]

-

PubMed. (2017). Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. Retrieved from [Link]

-

MDPI. (2022). Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles. Retrieved from [Link]

-

PubMed. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Retrieved from [Link]

-

NIH. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

-

PubMed. (2015). 3,4',5-trans-Trimethoxystilbene; A Natural Analogue of Resveratrol With Enhanced Anticancer Potency. Retrieved from [Link]

-

MDPI. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Retrieved from [Link]

Sources

- 1. This compound | CAS#:379254-36-1 | Chemsrc [chemsrc.com]

- 2. 95+% , 379254-36-1 - CookeChem [cookechem.com]

- 3. 379254-36-1 CAS Manufactory [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 3,4,5-Trimethoxybenzhydrazide | CymitQuimica [cymitquimica.com]

- 6. Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,4',5-trans-Trimethoxystilbene; a natural analogue of resveratrol with enhanced anticancer potency - PubMed [pubmed.ncbi.nlm.nih.gov]

spectral data of 3,4,5-Triethoxybenzohydrazide (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 3,4,5-Trialkoxybenzohydrazides

Introduction: The Analytical Imperative for Novel Benzohydrazides

In the landscape of modern drug discovery and materials science, the acylhydrazone scaffold and its precursors, such as benzohydrazides, represent a class of compounds with significant synthetic versatility and biological relevance.[1] The 3,4,5-trialkoxy substitution pattern, derived from gallic acid, is of particular interest due to its known antioxidant properties.[1] This guide focuses on the analytical characterization of 3,4,5-Triethoxybenzohydrazide, a promising but less-documented derivative.

Structural elucidation is the bedrock of chemical research. An unambiguous confirmation of a molecule's identity and purity is not merely procedural; it is a prerequisite for reliable downstream applications, from mechanistic studies to clinical trials. The trifecta of modern analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides a comprehensive, multi-faceted "fingerprint" of a molecule.

Molecular Structure and its Spectroscopic Implications

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. The key features of 3,4,5-Trialkoxybenzohydrazides that will manifest in their spectra are:

-

A symmetrically substituted aromatic ring.

-

Two chemically equivalent aromatic protons.

-

Electron-donating alkoxy groups (-OR) at the 3, 4, and 5 positions.

-

An amide-like hydrazide functional group (-CONHNH₂).

-

Protons on the terminal amine (-NH₂) and the secondary amide (-NH-).

The primary difference between our model compound and the target molecule is the nature of the alkoxy group: methoxy (-OCH₃) versus ethoxy (-OCH₂CH₃). This seemingly minor change will produce distinct, predictable signatures, particularly in NMR and Mass Spectrometry.

Caption: Standardized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: FTIR-ATR Acquisition

The Attenuated Total Reflectance (ATR) method is a modern, efficient alternative to traditional KBr pellets.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, H₂O vapor). The instrument will automatically subtract this from the sample spectrum.

-

Sample Application: Place a small amount of the solid benzohydrazide sample directly onto the ATR crystal.

-

Data Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: After analysis, clean the crystal thoroughly.

IR Spectral Interpretation

The IR spectra of 3,4,5-trimethoxybenzohydrazide and this compound are expected to be very similar, as they share the same core functional groups. The "fingerprint region" (< 1500 cm⁻¹) will show minor differences, but the key diagnostic peaks will be consistent.

Characteristic Absorption Bands for 3,4,5-Trialkoxybenzohydrazides

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3300 - 3150 | N-H Stretch | Medium-Strong | -NH-NH₂ |

| ~3050 | C-H Aromatic Stretch | Medium | Ar-H |

| ~2950 | C-H Aliphatic Stretch | Medium | -O-CH₂CH₃ |

| 1640 - 1680 | C=O Stretch (Amide I) | Strong, Sharp | -C=O -NH- |

| 1600 - 1580 | N-H Bend / C=C Aromatic | Medium | -NH - / Ar C=C |

| 1250 - 1200 | C-O-C Asymmetric Stretch | Strong | Ar-O -C |

| 1150 - 1100 | C-O-C Symmetric Stretch | Strong | Ar-O -C |

Causality and Interpretation:

-

N-H Stretching: The presence of two bands in the ~3300 cm⁻¹ region is characteristic of a primary amine (-NH₂), corresponding to symmetric and asymmetric stretching modes. The secondary amide N-H also appears here.

-

C=O Stretching (Amide I Band): This is one of the most prominent and reliable peaks in the spectrum. Its position around 1650 cm⁻¹ is characteristic of an amide carbonyl, which is at a lower frequency than a ketone or aldehyde due to the resonance delocalization of electron density from the adjacent nitrogen atom. [4]* C-O Stretching: The strong, distinct bands for the aryl-alkyl ether linkages are a hallmark of this molecular class. [5]The presence of multiple strong peaks in this region confirms the multiple C-O bonds.

-

Aromatic Region: Peaks just above 3000 cm⁻¹ confirm aromatic C-H bonds, while C=C stretching bands appear around 1600 and 1500 cm⁻¹. [6]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet.

-

Ionization: In the EI source, high-energy electrons (~70 eV) bombard the sample molecules, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes characteristic fragmentation, breaking into smaller, charged ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Mass Spectrum Interpretation

A. 3,4,5-Trimethoxybenzohydrazide (Model Compound) [2]

-

Molecular Ion (M⁺•): The molecular formula is C₁₀H₁₄N₂O₄, giving a molecular weight of 226.23 g/mol . The mass spectrum will show a distinct peak at m/z = 226 .

-

Key Fragments: A primary fragmentation pathway involves the formation of the stable 3,4,5-trimethoxybenzoyl cation.

-

m/z = 195: This prominent peak corresponds to the [M - NHNH₂]⁺ ion, or the [C₁₀H₁₁O₄]⁺ fragment, which is the 3,4,5-trimethoxybenzoyl cation. This is a very common and diagnostically significant fragmentation for benzohydrazides.

-

m/z = 181: Loss of a methyl radical (•CH₃) from the m/z 195 fragment.

-

m/z = 125: Further fragmentation involving losses of carbonyl and formaldehyde units.

-

B. This compound (Predicted Spectrum)

-

Molecular Ion (M⁺•): The molecular formula is C₁₃H₂₀N₂O₄, giving a molecular weight of 268.31 g/mol . The molecular ion peak will be observed at m/z = 268 . This immediately distinguishes it from the trimethoxy analog.

-

Key Fragments: The fragmentation logic remains the same, but the masses of the fragments will shift accordingly.

-

m/z = 237: This major peak will correspond to the [M - NHNH₂]⁺ ion, the 3,4,5-triethoxybenzoyl cation.

-

m/z = 209: Loss of an ethylene molecule (C₂H₄) via McLafferty-type rearrangement from the m/z 237 fragment is possible.

-

m/z = 208: Loss of an ethyl radical (•C₂H₅) from the m/z 237 fragment.

-

Sources

- 1. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4,5-Trimethoxybenzohydrazide | C10H14N2O4 | CID 76793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4,5-Trimethoxybenzhydrazide [webbook.nist.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

Synthesis of Novel Hydrazone Derivatives from 3,4,5-Triethoxybenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of novel hydrazone derivatives starting from 3,4,5-triethoxybenzohydrazide. Hydrazones are a versatile class of compounds with a wide spectrum of biological activities, and the 3,4,5-trialkoxybenzoyl moiety is a known pharmacophore. This document outlines the synthetic rationale, detailed experimental protocols, characterization methods, and potential therapeutic applications of these compounds. The content is designed to be a practical resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of Hydrazones in Medicinal Chemistry

Hydrazones are a class of organic compounds characterized by the azomethine group (–NHN=CH–) and are noted for their straightforward synthesis and diverse pharmacological potential.[1][2] The inherent flexibility in their synthesis allows for the introduction of various structural motifs, leading to a broad range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[3][4][5]

The 3,4,5-trialkoxy substitution pattern on a benzene ring is a key structural feature found in numerous biologically active molecules. For instance, derivatives of 3,4,5-trimethoxybenzohydrazide have shown promising anticancer and antitumor bioactivities.[6] This guide focuses on the synthesis of hydrazone derivatives from this compound, aiming to combine the therapeutic potential of the hydrazone scaffold with the favorable properties conferred by the triethoxybenzoyl group.

Synthetic Strategy and Rationale

The core of this synthetic approach is the condensation reaction between this compound and a variety of aldehydes or ketones. This reaction is a classic example of nucleophilic addition-elimination at a carbonyl carbon.

Synthesis of this compound

The starting material, this compound, can be synthesized from the corresponding ester, methyl 3,4,5-triethoxybenzoate, by refluxing with hydrazine hydrate.[7] This is a standard and efficient method for the preparation of benzohydrazides.

Formation of the Hydrazone Linkage

The synthesis of the target hydrazone derivatives is typically achieved through a one-pot condensation reaction.[8] The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

The reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[8][9] The choice of solvent is crucial for the reaction's success, with protic solvents like ethanol or methanol being commonly employed due to their ability to dissolve the reactants and facilitate proton transfer.[8]

Caption: General reaction scheme for hydrazone synthesis.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of a representative hydrazone derivative.

Materials and Reagents

-

This compound

-

Substituted aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol (absolute)

-

Glacial acetic acid

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

Synthetic Procedure

-

Dissolution: In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 50 mL of absolute ethanol. Stir the mixture at room temperature until the solid is completely dissolved.[8]

-

Addition of Aldehyde: To this solution, add 0.01 mol of the selected substituted aldehyde (e.g., 4-chlorobenzaldehyde).[8]

-

Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[9]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain gentle reflux with continuous stirring for 2-6 hours.[8]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Use an appropriate solvent system (e.g., ethyl acetate:hexane) to develop the TLC plate and visualize the spots under UV light. The reaction is considered complete when the starting materials are no longer visible.

-

Isolation of Product: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.[8] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure hydrazone derivative.[10]

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Caption: Experimental workflow for hydrazone synthesis.

Characterization of Synthesized Hydrazones

The structural elucidation of the newly synthesized hydrazone derivatives is performed using a combination of spectroscopic techniques.[1][2][11][12]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will confirm the formation of the hydrazone by showing the presence of characteristic absorption bands for the C=N (azomethine) group, typically in the region of 1620-1575 cm⁻¹, and the N-H stretching vibration around 3300-3100 cm⁻¹. The C=O stretching of the amide group is also observed around 1680-1640 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a characteristic singlet for the azomethine proton (-N=CH-) in the range of δ 8.0-9.0 ppm. The amide proton (-CONH-) will appear as a singlet further downfield, typically above δ 11.0 ppm. The aromatic and aliphatic protons will appear in their respective expected regions.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the azomethine carbon (-N=CH-) in the range of δ 140-160 ppm and the amide carbonyl carbon (-C=O) around δ 160-170 ppm.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its molecular formula. The fragmentation pattern can also provide valuable structural information.

Table 1: Spectroscopic Data for a Representative Hydrazone Derivative

| Compound | Molecular Formula | M.W. | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) |

| (E)-N'-(4-chlorobenzylidene)-3,4,5-triethoxybenzohydrazide | C₂₀H₂₃ClN₂O₄ | 406.86 | 3210 (N-H), 1650 (C=O), 1595 (C=N) | 11.85 (s, 1H, NH), 8.35 (s, 1H, CH=N), 7.80-7.40 (m, 4H, Ar-H), 7.05 (s, 2H, Ar-H), 4.15 (q, 6H, OCH₂), 1.40 (t, 9H, CH₃) |

Potential Biological Applications

Hydrazone derivatives are known to exhibit a wide array of biological activities. The incorporation of the 3,4,5-triethoxyphenyl moiety is anticipated to enhance their therapeutic potential. Some of the key areas of interest for these novel compounds include:

-

Anticancer Activity: Many hydrazone derivatives have demonstrated significant antitumor activity.[3] The mechanism of action is often attributed to the inhibition of key enzymes or the disruption of cellular processes in cancer cells.

-

Antimicrobial Activity: The azomethine linkage is a crucial pharmacophore for antimicrobial activity. These compounds can be screened against a panel of pathogenic bacteria and fungi to evaluate their efficacy.[13]

-

Anticonvulsant and Anti-inflammatory Activity: Hydrazones have also been reported to possess anticonvulsant and anti-inflammatory properties, making them promising candidates for the development of new drugs for neurological and inflammatory disorders.[4][5]

Conclusion

This technical guide has detailed a robust and versatile method for the synthesis of novel hydrazone derivatives from this compound. The straightforward synthetic protocol, coupled with the potential for diverse biological activities, makes this class of compounds a fertile ground for further research and development in the field of medicinal chemistry. The provided experimental and characterization guidelines offer a solid foundation for researchers to explore the therapeutic potential of these promising molecules.

References

- CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google Patents.

-

green synthesis of new hydrazone derivatives - MINAR International Journal of Applied Sciences and Technology. Available at: [Link]

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC - NIH. Available at: [Link]

-

Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Available at: [Link]

-

Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Available at: [Link]

-

Biological Activities of Hydrazone Derivatives - PMC - PubMed Central. Available at: [Link]

- CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents.

-

Synthesis and characterization of hydrazone derivative and its antibacterial, antifungal, antimalarial and antituberculosis acti - International Journal of Chemical Studies. Available at: [Link]

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC - PubMed Central. Available at: [Link]

-

Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry. Available at: [Link]

-

Hydrazone synthesis - Organic Chemistry Portal. Available at: [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PubMed Central. Available at: [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at: [Link]

-

Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - ResearchGate. Available at: [Link]

-

Important Hydrazone derivatives worked as Spectrophotometric Agents. - ResearchGate. Available at: [Link]

-

(PDF) Biological Activities of Hydrazone Derivatives - ResearchGate. Available at: [Link]

-

Acetone hydrazone - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study - MDPI. Available at: [Link]

-

Facile and straightforward synthesis of Hydrazone derivatives - ResearchGate. Available at: [Link]

-

3,4,5-Trimethoxybenzohydrazidium chloride - PMC - NIH. Available at: [Link]

-

Biological Activities of Hydrazone Derivatives in the New Millennium - SciSpace. Available at: [Link]

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed. Available at: [Link]

-

Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities - Arabian Journal of Chemistry. Available at: [Link]

-

Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents - SciRP.org. Available at: [Link]

Sources

- 1. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. 3,4,5-Trimethoxybenzohydrazidium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. minarjournal.com [minarjournal.com]

- 11. chemijournal.com [chemijournal.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Utility of 3,4,5-Triethoxybenzohydrazide in Modern Heterocyclic Synthesis

Abstract

The synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry and drug development. These scaffolds are integral to a vast array of pharmacologically active molecules. This technical guide focuses on 3,4,5-Triethoxybenzohydrazide, a highly versatile and functionalized precursor, detailing its pivotal role in the synthesis of diverse and biologically significant heterocyclic systems. We will explore the strategic synthesis of the precursor itself, its conversion into key acylhydrazone intermediates, and subsequent cyclization into valuable 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles. The underlying mechanisms, field-proven experimental protocols, and the rationale behind synthetic choices are elucidated to provide researchers with a comprehensive and actionable resource for leveraging this powerful building block in drug discovery programs.

Introduction: The Strategic Value of the 3,4,5-Triethoxyphenyl Scaffold

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their ring, are of immense interest due to their prevalence in nature and their wide range of applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The 1,3,4-oxadiazole, 1,3,4-thiadiazole, and pyrazole cores, in particular, are considered "privileged structures" in medicinal chemistry, frequently appearing in drugs with anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[3][4][5][6]

The precursor, this compound, offers a unique combination of features that make it an exceptionally valuable starting material:

-

The Hydrazide Moiety (-CONHNH₂): This functional group is a nucleophilic powerhouse, primed for condensation reactions and serving as the key structural element for building nitrogen-containing heterocycles.

-

The 3,4,5-Triethoxyphenyl Group: This substituted phenyl ring imparts significant lipophilicity, which can enhance membrane permeability and oral bioavailability of the final drug candidates. The trimethoxy analogue is a common feature in many bioactive molecules, and the triethoxy variant offers a subtle yet potentially impactful modification for tuning pharmacokinetic properties.

This guide provides a logical progression from the synthesis of the precursor to its application in forming several key classes of heterocycles, emphasizing the chemical principles that ensure successful and reproducible outcomes.

Synthesis of the Precursor: this compound

The most logical and efficient synthesis of this compound begins with the readily available and inexpensive gallic acid (3,4,5-trihydroxybenzoic acid). The synthesis is a robust, three-step process involving esterification, etherification, and finally, hydrazinolysis.

Caption: General synthesis of Acylhydrazone intermediates.

This simple condensation step introduces a new aromatic moiety (from the aldehyde) and sets up the N-N-C=N backbone required for subsequent cyclization into five-membered heterocycles.

Synthesis of 1,3,4-Oxadiazoles via Oxidative Cyclization

1,3,4-Oxadiazoles are a class of heterocycles known for a wide spectrum of biological activities. [7]The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acylhydrazones is a classic and highly efficient transformation. The most common method involves cyclodehydration using acetic anhydride, which conveniently acts as both the solvent and the cyclizing agent. [4] Causality Behind the Method: The reaction proceeds through an initial N-acetylation of the amide nitrogen in the acylhydrazone. This intermediate then undergoes a spontaneous intramolecular cyclization, driven by the nucleophilic attack of the amide oxygen onto the imine carbon. Subsequent elimination of acetic acid and water drives the reaction to completion, forming the stable aromatic oxadiazole ring.